Technical Monograph: Methyl 2-(5-bromo-2-methylphenyl)acetate
Technical Monograph: Methyl 2-(5-bromo-2-methylphenyl)acetate
This guide provides an in-depth technical analysis of Methyl 2-(5-bromo-2-methylphenyl)acetate , a critical bifunctional building block in medicinal chemistry.
[1]
Executive Summary
Methyl 2-(5-bromo-2-methylphenyl)acetate (CAS 845893-59-6 ) is a specialized aromatic intermediate characterized by a phenylacetic ester core substituted with a methyl group at the ortho position and a bromine atom at the meta position (relative to the acetate chain). Its bifunctional nature—possessing an electrophilic ester moiety and a nucleophilic-susceptible aryl bromide—makes it a linchpin in the synthesis of complex heterocycles, particularly substituted indoles , oxindoles , and naphthalene derivatives used in pharmaceutical development.
This compound serves as a strategic scaffold for Suzuki-Miyaura cross-coupling reactions and is structurally related to intermediates used in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin analogs) and CRTH2 antagonists.
Chemical Identity & Physicochemical Profile[2][3][4][5][6]
| Property | Specification |
| CAS Registry Number | 845893-59-6 |
| IUPAC Name | Methyl 2-(5-bromo-2-methylphenyl)acetate |
| Synonyms | Methyl (5-bromo-2-methylphenyl)acetate; 5-Bromo-2-methylbenzeneacetic acid methyl ester |
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.10 g/mol |
| SMILES | COC(=O)CC1=C(C)C=CC(Br)=C1 |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | ~295°C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
Synthetic Pathways & Methodology
The synthesis of Methyl 2-(5-bromo-2-methylphenyl)acetate requires precise regiocontrol to ensure the bromine and methyl substituents are correctly positioned relative to the acetate chain. Two primary industrial routes are detailed below.
Route A: The Cyanide Homologation (Industrial Standard)
This route is preferred for scalability. It utilizes 4-bromo-o-xylene as a starting material, leveraging the steric difference between the two methyl groups during radical bromination.
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Regioselective Radical Bromination:
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Precursor: 4-bromo-1,2-dimethylbenzene.
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Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst), CCl₄ or PhCF₃ (solvent).
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Mechanism:[1][2][3][4][5] Wohl-Ziegler reaction. The methyl group meta to the bromine (C1) is sterically more accessible and electronically favored compared to the methyl para to the bromine, yielding 5-bromo-2-methylbenzyl bromide .
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Kolbe Nitrile Synthesis:
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Reaction: Nucleophilic substitution with NaCN or KCN in DMF/Water.
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Product: 2-(5-bromo-2-methylphenyl)acetonitrile.[4]
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Pinner Reaction (Methanolysis):
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Protocol: Treatment of the nitrile with dry HCl in Methanol.
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Outcome: Direct conversion of the nitrile to the methyl ester, bypassing the carboxylic acid isolation step.
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Route B: Arndt-Eistert Homologation (High Precision)
Used when starting from the commercially available 5-bromo-2-methylbenzoic acid .
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Acid Chloride Formation: SOCl₂ or Oxalyl Chloride.
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Diazoketone Formation: Reaction with Diazomethane (CH₂N₂).
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Wolff Rearrangement: Silver(I)-catalyzed decomposition in Methanol. This inserts a methylene group (-CH₂-) and traps the ketene intermediate with methanol to form the ester.
Visualization: Synthetic Workflow
Caption: Figure 1. Industrial synthesis via radical bromination and nitrile homologation.
Applications in Drug Discovery
This compound is a "divergent intermediate," meaning its two functional handles allow it to serve as a precursor for vastly different pharmacological classes.
Precursor to SGLT2 Inhibitor Scaffolds
While SGLT2 inhibitors (e.g., Canagliflozin ) typically utilize a diphenylmethane core, the 5-bromo-2-methylphenyl motif is a recurring pharmacophore.
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Mechanism: The aryl bromide moiety allows for lithiation or Grignard formation, enabling coupling to gluconolactone derivatives or thiophene intermediates.
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Utility: The acetate group can be reduced to an ethyl handle or cyclized to form fused ring systems found in next-generation SGLT2 analogs.
Synthesis of CRTH2 Antagonists (Indole/Oxindole Derivatives)
The compound is a vital precursor for Ramatroban analogs and other CRTH2 antagonists used in asthma and allergic rhinitis.
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Oxindole Formation: Nitration of the aromatic ring (ortho to the acetate) followed by reductive cyclization yields 5-bromo-7-methyl-oxindole, a privileged scaffold in kinase inhibitors.
Visualization: Divergent Reactivity
Caption: Figure 2. Chemoselective functionalization pathways for the core scaffold.
Experimental Protocol: Suzuki Coupling Validation
To validate the integrity of the aryl bromide moiety.
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Reagents: Methyl 2-(5-bromo-2-methylphenyl)acetate (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).
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Solvent: 1,4-Dioxane/Water (4:1).
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Procedure:
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Degas solvents with nitrogen for 15 minutes.
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Combine reactants in a sealed tube.
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Heat to 90°C for 4 hours.
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Monitor via TLC (Hexane/EtOAc 8:1).
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Expectation: Complete consumption of the starting bromide and formation of Methyl 2-(4-methyl-[1,1'-biphenyl]-3-yl)acetate .
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Note: The steric bulk of the ortho-methyl group may require higher catalyst loading or phosphine ligands like SPhos for difficult couplings.
Safety & Handling (GHS Standards)
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol:
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Always manipulate in a fume hood to avoid inhalation of vapors.
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Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
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Avoid contact with strong oxidizers (e.g., KMnO₄) which may oxidize the benzylic position.
References
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Sigma-Aldrich. Methyl 2-(5-bromo-2-methylphenyl)acetate Product Data. Retrieved from
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National Center for Biotechnology Information. PubChem Compound Summary for CID 10657986: Methyl 2-(5-bromo-2-hydroxyphenyl)acetate (Analog Reference). Retrieved from
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Google Patents. Process for preparing methyl 2-(halomethyl)phenylacetate. US Patent 6048998A. Retrieved from
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ChemicalBook. Methyl 2-(5-bromo-2-methylphenyl)acetate Properties and Synthesis. Retrieved from
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Inventiva Pharma. Synthesis of substituted phenyl acetic acid derivatives. Retrieved from
Sources
- 1. CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]
- 2. US6048998A - One-step process for preparing methyl 2-(halomethyl)phenylacetate from 3-isochromanone - Google Patents [patents.google.com]
- 3. inventivapharma.com [inventivapharma.com]
- 4. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]
- 5. 2-Bromo-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]
